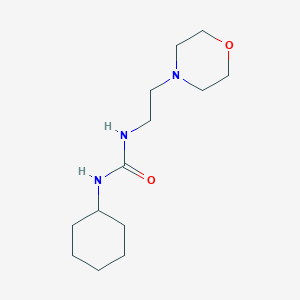

N-cyclohexyl-N'-(2-morpholinoethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c17-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-18-11-9-16/h12H,1-11H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNYLAQQGOFKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360179 | |

| Record name | Urea, N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111681-32-4 | |

| Record name | Urea, N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexyl N 2 Morpholinoethyl Carbodiimide and Its Salts

Classical Approaches to Carbodiimide (B86325) Synthesis

The classical synthesis of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide follows a well-established pathway that begins with the formation of a thiourea (B124793) precursor, which is subsequently converted to the desired carbodiimide.

Direct Synthesis Pathways

Direct synthesis of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide is typically achieved through a two-step process starting with the synthesis of the corresponding thiourea. The precursor, 1-cyclohexyl-3-(2-morpholin-4-yl-ethyl)-thiourea, is synthesized first. chemsynthesis.com This intermediate has a melting point of 125-126 °C. chemsynthesis.com The subsequent step involves the conversion of this thiourea derivative into the carbodiimide.

Dehydration of Urea (B33335) Precursors

A common and effective method for the conversion of the thiourea precursor to the carbodiimide is through a desulfurization-dehydration reaction. researchgate.net This transformation can be accomplished using a variety of reagents. One established method involves the use of mercuric oxide (HgO). The thiourea is treated with mercuric oxide, which facilitates the removal of the sulfur atom and the formation of the carbodiimide functional group. While effective, the use of mercury compounds necessitates careful handling and waste disposal due to their toxicity.

Advanced Synthetic Strategies

To improve upon classical methods and to prepare specific salt forms of the carbodiimide, more advanced synthetic strategies have been developed. These include the use of phase-transfer catalysis and specific quaternization reactions.

Phase-Transfer Catalysis in Carbodiimide Formation

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis to facilitate reactions between reactants in immiscible phases. In the context of carbodiimide synthesis, PTC can enhance reaction rates and yields. Although specific applications to N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide are not extensively detailed in readily available literature, the general principles of PTC are applicable. Chiral phase-transfer catalysts have been particularly successful in asymmetric synthesis. phasetransfer.com For instance, binaphthyl-modified N-spiro-type chiral phase-transfer catalysts have been used for asymmetric alkylations. rsc.org The use of quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB), is a common approach in PTC. moleculardepot.com

Synthesis of Metho-p-toluenesulfonate Salts

The metho-p-toluenesulfonate salt of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide is a particularly useful derivative due to its enhanced water solubility. unimi.it This salt is prepared by the quaternization of the parent carbodiimide. researchgate.net The reaction involves treating the N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide with methyl p-toluenesulfonate. This process introduces a methyl group onto the morpholine (B109124) nitrogen, creating a quaternary ammonium salt with the p-toluenesulfonate as the counter-ion. The resulting salt is a white to light yellow powder with a melting point of 113-115 °C. nih.gov

Efficiency and Yield Considerations in Synthetic Routes

For the desulfurization of thioureas, methods using hypervalent iodine(III) reagents have been reported to produce carbodiimides in excellent yields with high selectivity. phasetransfer.com In the context of water-soluble carbodiimide-mediated amidation reactions, the inclusion of N-hydroxysuccinimide can significantly improve product yields, with reports of up to 90% achieved. chemsynthesis.comacs.org The choice of solvent and catalyst in phase-transfer catalysis can also dramatically impact yields, with catalysts such as tetrabutylammonium iodide showing high efficiency in certain reactions. moleculardepot.com

Below is a table summarizing the key intermediates and the final product in the synthesis of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 1-Cyclohexyl-3-(2-morpholin-4-yl-ethyl)-thiourea | C13H25N3OS | 271.43 | Thiourea Precursor |

| N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide | C13H23N3O | 237.34 | Carbodiimide Intermediate |

| Methyl p-toluenesulfonate | C8H10O3S | 186.23 | Quaternizing Agent |

| N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | C21H33N3O4S | 423.57 | Final Product |

Reaction Mechanisms and Chemical Reactivity of N Cyclohexyl N 2 Morpholinoethyl Carbodiimide

Mechanism of Amide Bond Formation via Carbodiimide (B86325) Activation

The primary utility of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide in synthesis is its ability to mediate the formation of amide bonds between a carboxylic acid and an amine. This transformation does not occur directly; instead, it proceeds through a two-step mechanism involving the activation of the carboxyl group. chemimpex.comnih.gov

Formation of O-Acylisourea Intermediates

The first step in the activation process is the reaction of a carboxylic acid with the carbodiimide. alfa-chemistry.com The carboxyl group adds across one of the C=N double bonds of the carbodiimide functionality. chemimpex.com This reaction leads to the formation of a highly reactive O-acylisourea intermediate. alfa-chemistry.comchemrxiv.orgresearchgate.netnih.govscbt.com This intermediate is essentially a carboxylic ester with an excellent leaving group, rendering the acyl carbon highly susceptible to nucleophilic attack. nih.gov The formation of this key intermediate is rapid and is the pivotal activation step in the coupling sequence. chemimpex.com

Nucleophilic Attack by Amine Species

Once the O-acylisourea intermediate is formed, it is readily attacked by a nucleophile, typically a primary amine. chemrxiv.orgscbt.com The amine's nitrogen atom attacks the activated carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, forming the stable amide bond. nih.gov Concurrently, the leaving group is released as N-cyclohexyl-N'-(2-morpholinoethyl)urea, a water-soluble urea (B33335) derivative that can often be easily separated from the desired amide product. chemrxiv.orgnih.gov

Side Reactions and Catalyst Poisoning in Carbodiimide-Fueled Cycles

While effective, carbodiimide-mediated coupling reactions are susceptible to side reactions that can reduce the yield of the desired amide product and complicate purification. These side reactions are particularly detrimental in catalytic cycles where the carbodiimide acts as a chemical "fuel." sigmaaldrich.commdpi.com

Formation of N-Acylurea Byproducts

The most significant side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea. alfa-chemistry.comnih.gov This occurs when the acyl group migrates from the oxygen atom to one of the nitrogen atoms of the isourea moiety (an O-to-N acyl shift). This rearrangement pathway competes directly with the desired nucleophilic attack by the amine. chemimpex.com The resulting N-acylurea is unreactive and represents a dead-end product. alfa-chemistry.com This side reaction not only consumes the activated carboxylic acid but also irreversibly destroys the catalyst in fueled reaction cycles, a phenomenon known as catalyst poisoning. The formation of N-acylurea is a major cause of reduced yields and can be particularly problematic as these byproducts often have similar solubility properties to the desired amide, making them difficult to remove. nih.gov

| Side Reaction Pathway | Description | Consequence |

| N-Acylurea Formation | Intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate. | Reduces product yield, consumes reagents, and poisons catalysts in cyclic systems. nih.gov |

| Hydrolysis | Reaction of the O-acylisourea intermediate with water. chemrxiv.org | Regenerates the carboxylic acid and consumes the carbodiimide fuel inefficiently. chemrxiv.org |

| Anhydride (B1165640) Formation | Reaction of the O-acylisourea with a second molecule of carboxylic acid. alfa-chemistry.comnih.gov | Can be a productive pathway if the anhydride reacts with the amine, but can also lead to other side reactions. |

Strategies for Suppressing Undesirable Side Reactions

Several strategies have been developed to minimize the formation of N-acylurea and other unwanted byproducts. One common approach is to ensure that the highly reactive O-acylisourea intermediate is intercepted by the desired nucleophile as quickly as possible. This can be achieved by:

Use of Additives: Reagents such as pyridine (B92270) can be added to the reaction mixture. sigmaaldrich.com These "trapping agents" react rapidly with the O-acylisourea to form an intermediate that is more stable towards intramolecular rearrangement but still reactive enough to acylate the amine. The addition of pyridine has been shown to significantly suppress N-acylurea formation. sigmaaldrich.com

Control of Reaction Conditions: Lowering the reaction temperature and pH can significantly suppress the N-acylurea side reaction. sigmaaldrich.commdpi.com Studies have shown that a combination of low temperature, low pH, and an additive like pyridine can be highly effective. sigmaaldrich.commdpi.com

Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane, can also help to minimize the rearrangement side reaction. nih.gov

| Strategy | Mechanism of Action | Key Findings |

| Additives (e.g., Pyridine) | Traps the O-acylisourea intermediate, forming a new intermediate that is less prone to rearrangement. | Pyridine significantly suppressed N-acylurea formation to as low as 5% of the carbodiimide used. |

| Low Temperature & Low pH | Slows the rate of the intramolecular rearrangement reaction relative to the desired intermolecular coupling. | A combination of low temperature (5°C) and low pH (pH 5) was shown to effectively suppress the side product. sigmaaldrich.commdpi.com |

| Increased Catalyst Concentration | A higher concentration of the carboxylate catalyst shortens the lifetime of the O-acylisourea intermediate, favoring the desired reaction pathway. | Increasing catalyst concentration results in less N-acylurea formation, although the effect can diminish at very high concentrations. |

Gas-Phase Reactivity Studies

The reactivity of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide has also been investigated in the gas phase using mass spectrometry techniques. Ion/ion reactions between CMC cations and analyte dianions containing carboxylic acid groups have been studied to understand the intrinsic reactivity of these species in the absence of solvent. sigmaaldrich.com

In these gas-phase experiments, a long-lived electrostatic complex is formed between the quaternary ammonium (B1175870) group of the CMC reagent and the carboxylate anion of the analyte. sigmaaldrich.com Upon collisional-induced dissociation (CID) of this complex, a characteristic neutral loss of 125 Da is observed. This specific fragmentation pattern is indicative of the formation of a covalent amide bond within the gas-phase complex, demonstrating that the fundamental coupling chemistry can occur in a solvent-free environment. sigmaaldrich.com These studies provide valuable insight into the inherent reactivity of the carbodiimide functional group. sigmaaldrich.com

Ion/Ion Reactions with Carboxylic Acid Functionalities

The initial step in the reaction of CMC with a carboxylic acid is the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This occurs through the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid, followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide. This intermediate is central to the subsequent reaction pathways.

Once formed, the O-acylisourea intermediate can undergo one of three primary reactions:

Reaction with a Nucleophile: The desired reaction pathway involves the attack of a nucleophile, such as a primary amine, on the O-acylisourea intermediate. This results in the formation of a stable amide bond and the release of the corresponding N,N'-disubstituted urea as a byproduct.

Reaction with another Carboxylic Acid: The O-acylisourea can also react with a second molecule of the carboxylic acid to form a symmetric anhydride. This anhydride is also an activated species and can subsequently react with a nucleophile to form the desired amide.

Intramolecular Rearrangement: A significant and often undesired side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable and unreactive N-acylurea. nih.gov This rearrangement proceeds via an O-to-N acyl migration.

A study comparing the reactivity of different carbodiimides found that CMC has a higher propensity to form the N-acylurea byproduct compared to other water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and the water-insoluble N,N'-diisopropylcarbodiimide (DIC). nih.govrsc.org In a comparative experiment, CMC led to the formation of 53% N-acylurea, whereas EDC and DIC yielded 33% and 17%, respectively. rsc.org This suggests that the O-acylisourea intermediate formed from CMC is particularly susceptible to this intramolecular rearrangement.

The table below summarizes the comparative formation of N-acylurea for different carbodiimides.

| Carbodiimide | % N-acylurea Formation |

| N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) | 53% |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 33% |

| N,N'-diisopropylcarbodiimide (DIC) | 17% |

Data sourced from a comparative study on carbodiimide-fueled reaction cycles. rsc.org

Furthermore, gas-phase studies have also been conducted on the reactivity of CMC with carboxylic acid functionalities through ion/ion reactions. These studies confirm the formation of a covalent amide bond, which is preceded by the characteristic loss of an isocyanate derivative from the carbodiimide. acs.org

Mechanistic Insights from Computational Studies (e.g., DFT)

As of the latest literature review, specific computational studies, such as those employing Density Functional Theory (DFT), focused exclusively on the reaction mechanisms of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide with carboxylic acids have not been extensively reported. However, computational studies on analogous carbodiimide systems provide valuable insights into the plausible mechanistic pathways for CMC.

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. Such studies can provide detailed information on:

Transition State Geometries: Identifying the three-dimensional structure of the transition states for the formation of the O-acylisourea intermediate, its subsequent reaction with nucleophiles, and the intramolecular rearrangement to the N-acylurea.

Activation Energies: Calculating the energy barriers for each reaction step, which can help to rationalize the observed product distributions. For instance, a lower activation energy for the O-to-N acyl migration in the CMC-derived O-acylisourea compared to other carbodiimides would be consistent with the experimental observation of higher N-acylurea formation.

Reaction Intermediates: Characterizing the stability of intermediates along the reaction coordinate.

Solvent Effects: Modeling the influence of the solvent on the reaction mechanism, which is particularly relevant for water-soluble carbodiimides like CMC.

For other carbodiimides, DFT studies have been instrumental in understanding the subtle factors that govern the competition between amide formation and N-acylurea formation. These studies can analyze the electronic and steric effects of the substituents on the carbodiimide and how they influence the stability of the O-acylisourea intermediate and the transition state for its rearrangement.

In the context of CMC, a dedicated computational study could provide a molecular-level understanding of why it exhibits a higher tendency for N-acylurea formation. Such a study would likely investigate the influence of the cyclohexyl and morpholinoethyl groups on the electronic structure of the carbodiimide and the energetics of the various reaction pathways.

Academic Applications of N Cyclohexyl N 2 Morpholinoethyl Carbodiimide in Chemical and Biochemical Research

Role in Peptide Synthesis

Carbodiimides are cornerstone reagents for creating peptide bonds, the amide linkages that form the backbone of proteins and peptides. interchim.fr CMC is particularly valued in this context for its efficacy under mild, often aqueous, conditions, which helps preserve the integrity of sensitive biomolecules during synthesis. chemimpex.com

The primary function of N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) in peptide synthesis is to act as a dehydrating agent, promoting the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. chemimpex.compeptide.com The process is initiated when the carbodiimide (B86325) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is susceptible to nucleophilic attack by a primary amine. The amine displaces the activated leaving group, forming the desired stable amide bond and releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.compeptide.com

This reaction pathway is central to the stepwise construction of oligopeptides, where amino acids are sequentially added to a growing peptide chain. interchim.fr Because the reaction is efficient and proceeds under gentle conditions, it is a valuable tool for creating short peptide sequences for research in pharmacology and biochemistry. nih.govchemimpex.com

General Mechanism of CMC-Mediated Amide Bond Formation: Step 1: Activation of Carboxylic Acid

The carboxylic acid group (-COOH) of the first amino acid attacks the central carbon atom of the CMC molecule (RN=C=NR).

This forms a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com

Step 2: Nucleophilic Attack by Amine

The primary amine group (-NH2) of the second amino acid acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. thermofisher.com

This step leads to the formation of a tetrahedral intermediate.

Step 3: Amide Bond Formation and Byproduct Release

The intermediate collapses, forming a stable amide (peptide) bond between the two amino acids.

The N-cyclohexyl-N'-(2-morpholinoethyl)urea byproduct is released. peptide.com

One of the most significant advantages of CMC over other carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), lies in its solubility. creative-proteomics.com CMC and its resulting urea byproduct are soluble in water. peptide.com This property dramatically simplifies the purification process in solution-phase peptide synthesis, as the water-soluble byproduct and any excess reagent can be easily removed through a simple aqueous extraction. interchim.frpeptide.com

In contrast, DCC is a water-insoluble, waxy solid, and its byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents. peptide.comcreative-proteomics.com The precipitation of DCU during the reaction can complicate purification, often requiring filtration, and can be particularly problematic in solid-phase peptide synthesis where the insoluble urea can be difficult to separate from the resin-bound peptide. peptide.comtandfonline.com The ease of handling and purification makes CMC and the similar water-soluble reagent EDC the preferred choice for many biochemical applications, especially those conducted in aqueous buffers. bachem.com

Table 1: Comparison of Carbodiimide Coupling Agents

Applications in Bioconjugation Chemistry

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. Carbodiimides like CMC are considered "zero-length" crosslinkers because they facilitate the direct covalent bonding of two molecules without becoming part of the final linkage. thermofisher.comthermofisher.com

CMC is widely utilized to create conjugates between different types of biomolecules for research. nih.govchemimpex.com A common application is the coupling of a small peptide (hapten) to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). peptide.comthermofisher.com This process is essential for generating immunogens to produce antibodies against the small peptide. The carbodiimide activates the carboxyl groups on one molecule, allowing them to form stable amide bonds with the primary amines on the other. thermofisher.com

This chemistry is also employed for protein-protein crosslinking to study molecular interactions and for linking proteins to nucleic acids. interchim.frthermofisher.com The ability of CMC to function in aqueous solutions under mild pH conditions is a significant advantage, as it helps to maintain the structural integrity and biological activity of the proteins and other biomolecules being conjugated. chemimpex.com

The principle of carbodiimide-mediated coupling extends to the modification of surfaces for various biotechnological uses. CMC can be used to immobilize biomolecules, such as enzymes or antibodies, onto solid supports. peptide.com This is typically achieved by covalently linking the carboxyl or amine groups of the protein to a surface that has been functionalized with complementary reactive groups. thermofisher.com

For example, a surface containing carboxylic acid groups can be activated by CMC, allowing for the covalent attachment of a protein via its primary amine groups (e.g., lysine (B10760008) residues). thermofisher.com Such immobilization is fundamental for applications like:

Affinity Purification: Immobilizing an antibody or ligand to a resin to capture a specific target molecule from a complex mixture. peptide.com

Biosensors: Attaching enzymes or antibodies to a sensor chip to detect the presence of a specific analyte. interchim.fr

Biomaterials: Crosslinking polymers like carboxymethyl cellulose (B213188) to form hydrogels for applications in tissue engineering and drug delivery. researchgate.netresearchgate.net

Utilization in RNA Structure Analysis and Modification Detection

Beyond its role as a coupling agent, CMC has a unique and critical application in the field of molecular biology as a chemical probe for RNA structure and modification analysis. jefferson.edu It is particularly instrumental in detecting and mapping pseudouridine (B1679824) (Ψ), the most abundant RNA modification. nih.govnih.gov

The method relies on the specific chemical reactivity of CMC with certain nucleotides. CMC reacts with the N1 and N3 positions of pseudouridine, the N3 of uridine (B1682114), and the N1 of guanosine (B1672433). nih.govjefferson.edu However, after the initial reaction, a subsequent treatment under alkaline conditions (high pH) reverses the modification on uridine and guanosine residues. The adduct formed at the N3 position of pseudouridine (N3-CMC-Ψ), however, is stable under these conditions. nih.gov

This stable, bulky CMC adduct on pseudouridine acts as a roadblock for the enzyme reverse transcriptase during cDNA synthesis. nih.govmdpi.com When the enzyme encounters the CMC-Ψ adduct, it stops, generating a truncated cDNA product. By analyzing the lengths of these cDNA products via techniques like gel electrophoresis or high-throughput sequencing, researchers can identify the precise locations of pseudouridine residues within an RNA molecule at single-nucleotide resolution. nih.govbiorxiv.org

More advanced quantitative methods, such as CMC-RT and Ligation Assisted PCR (CLAP) , have been developed based on this principle. The CLAP method uses the reverse transcription stop at the CMC-Ψ site to generate two distinct PCR products from the modified and unmodified RNA in the same sample. This allows for the semi-quantitative assessment of the modification fraction at specific Ψ sites in various types of RNA, including mRNA and long non-coding RNA (lncRNA). nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Chemical Probing for Pseudouridine Residues

Pseudouridine (Ψ), the most abundant modified nucleoside in cellular RNA, plays a crucial role in the function of various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), messenger RNA (mRNA), and long noncoding RNA (lncRNA). rsc.orgacs.org Elucidating the precise location and abundance of pseudouridine is paramount to understanding its biological significance. N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) has emerged as a principal chemical probe for this purpose.

The method relies on the specific reaction of CMC with the N3 position of pseudouridine and the N1 position of guanosine and the N3 position of uracil (B121893) under mildly basic conditions. nih.gov However, the adduct formed with pseudouridine is significantly more stable than those formed with guanosine and uracil. This differential stability allows for selective detection of pseudouridine by treating the RNA with an alkaline reagent to reverse the modification on guanosine and uracil, leaving the stable CMC-Ψ adduct intact. boekhovenlab.com This adduct serves as a stop signal for reverse transcriptase, allowing for the identification of the modified site through primer extension analysis. rsc.orgacs.org

Mechanisms of Adduct Formation with Nucleobases

The utility of CMC in pseudouridine mapping hinges on the specific and stable chemical adduct it forms. The carbodiimide functional group of CMC is highly electrophilic and reacts with the deprotonated N3 imino group of the pseudouridine base. nih.gov This reaction results in the formation of a stable covalent guanidinium-like adduct. nih.gov

In contrast, the adducts formed with guanine (B1146940) and uracil are less stable and can be reversed under alkaline conditions. boekhovenlab.com This selectivity is the cornerstone of CMC's application in pseudouridine sequencing. The formation of the bulky CMC adduct on the pseudouridine residue sterically hinders the progression of reverse transcriptase during cDNA synthesis, leading to a truncation of the synthesized DNA strand one nucleotide 3' to the modified base. rsc.orgacs.orgboekhovenlab.com

Integration with RT-PCR and Mass Spectrometry for RNA Characterization

To enhance the sensitivity and quantitative power of pseudouridine detection, CMC-based chemical probing is often integrated with reverse transcription-polymerase chain reaction (RT-PCR) and mass spectrometry.

A quantitative RT-PCR-based method, termed CMC-RT and ligation-assisted PCR analysis of Ψ modification (CLAP), has been developed to detect and quantify the modification fraction at specific pseudouridine sites in mRNA and lncRNA. rsc.org This technique utilizes the RT stop at a CMC-Ψ site and employs site-specific ligation and PCR to generate two distinct PCR products corresponding to the modified and unmodified RNA molecules. rsc.org This allows for a semiquantitative determination of the pseudouridine fraction at the target site. rsc.orgacs.org

Mass spectrometry offers a complementary and powerful approach for the analysis of RNA modifications. Following CMC treatment and enzymatic digestion of the RNA, the resulting oligonucleotides or nucleosides can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The CMC-Ψ adduct has a unique mass-to-charge ratio, allowing for its unambiguous identification and quantification. hartleygroup.org This method provides high-resolution data and can be used to map multiple modifications simultaneously. researchgate.nethartleygroup.org

| Technique | Principle | Key Findings/Advantages | References |

| CMC-Primer Extension | CMC forms a stable adduct with pseudouridine, causing reverse transcriptase to stall. | Enables the identification of pseudouridine sites in various RNA species. | rsc.orgacs.orgboekhovenlab.com |

| CLAP (CMC-RT and Ligation-Assisted PCR) | Combines CMC-induced RT stop with site-specific ligation and quantitative PCR. | Allows for the semiquantitative determination of pseudouridine modification fractions in low-abundance RNAs like mRNA and lncRNA. | rsc.orgacs.org |

| CMC-Mass Spectrometry | LC-MS/MS is used to detect the unique mass of the CMC-Ψ adduct in RNA fragments. | Provides high-resolution, quantitative data on pseudouridine and other modifications. nih.govhartleygroup.org Enables direct analysis of multiple-base modifications. hartleygroup.org | nih.govresearchgate.nethartleygroup.org |

Contributions to Polymer Chemistry Research

The reactivity of the carbodiimide group in CMC also lends itself to applications in polymer chemistry, particularly in the modification of polymers to enhance their properties for various applications. chemimpex.com While detailed research findings specifically on CMC's role in polymer synthesis are not as extensively documented in readily available literature as its biochemical applications, its function as a coupling and condensing agent is a key principle. chemimpex.comscbt.com

CMC can be utilized for the surface modification of polymers. chemimpex.com By activating carboxyl groups on a polymer surface, CMC facilitates the covalent attachment of other molecules, such as biomolecules or other polymers. This is crucial for creating biocompatible materials, functionalized surfaces for sensors, and improving the adhesion of coatings. chemimpex.comnih.gov

Driving Chemically Fueled Reaction Cycles

A burgeoning area of research is the use of carbodiimides, including CMC, as chemical fuels to drive dissipative self-assembly and power molecular machines. rsc.orgnih.govnih.gov These systems mimic biological processes that use chemical energy, such as the hydrolysis of ATP, to maintain structures and functions far from thermodynamic equilibrium. nih.govhartleygroup.orgnih.gov

Regulation of Self-Assembly Processes

Carbodiimides can fuel reaction cycles that transiently activate precursor molecules for self-assembly. nih.govresearchgate.net In a typical cycle, a precursor molecule, often a carboxylate, is activated by the carbodiimide to form a less stable, activated intermediate, such as an anhydride (B1165640). acs.orgnih.gov This activated intermediate then self-assembles into a desired supramolecular structure. rsc.orghartleygroup.org Over time, the activated intermediate is deactivated, often through hydrolysis, leading to the disassembly of the structure. hartleygroup.org This continuous consumption of the carbodiimide fuel maintains the system in a non-equilibrium steady state, allowing for temporal control over the existence of the assembled structure. rsc.orgnih.gov This approach has been used to create a variety of transiently assembled materials, including fibers, nanoparticles, and gels. nih.gov

Control of Molecular Function and Systems

Beyond regulating self-assembly, carbodiimide-fueled reaction cycles can control the function of molecular systems. rsc.orgboekhovenlab.com The energy released from the hydration of the carbodiimide can be harnessed to power molecular motors and pumps. boekhovenlab.comnih.gov For instance, a chemically fueled molecular motor has been developed where the directional rotation is powered by the reaction of a chiral carbodiimide. The carbodiimide fuel drives a series of chemical transformations that lead to a net directional rotation of the motor molecule. This research opens avenues for the development of autonomous molecular machines capable of performing work at the nanoscale.

| Application Area | Mechanism | Outcome | References |

| Regulation of Self-Assembly | Carbodiimide fuels the transient activation of precursor molecules (e.g., forming anhydrides from carboxylic acids). | Formation of non-equilibrium, self-assembling structures with controlled lifetimes. | rsc.orgacs.orgnih.govhartleygroup.orgnih.govresearchgate.netnih.gov |

| Control of Molecular Function | The chemical energy from carbodiimide hydration is converted into mechanical motion. | Powers the directional rotation of molecular motors and the action of molecular pumps. | boekhovenlab.comnih.gov |

Specific Synthetic Applications (e.g., D-Allulose Synthesis)

While N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC), often used as its metho-p-toluenesulfonate salt, is a versatile and widely employed coupling agent in various biochemical and chemical syntheses, its specific application in the synthesis of D-allulose is not documented in available scientific literature. frontiersin.orgchemimpex.com Research on the production of D-allulose, a rare sugar and C-3 epimer of D-fructose, primarily focuses on enzymatic and biosynthetic pathways. researchgate.netnih.gov

Chemical synthesis routes for D-allulose have been explored, but these typically involve catalysts such as molybdate (B1676688) ions or proceed through multi-step reactions under specific conditions. frontiersin.orgresearchgate.net The predominant method for D-allulose production is the enzymatic epimerization of D-fructose. researchgate.netscirp.org This biotransformation is considered more efficient and environmentally friendly compared to chemical methods, which can be laborious and produce undesirable byproducts. frontiersin.orgresearchgate.net

The primary academic and industrial applications of N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide lie in its ability to facilitate the formation of amide bonds, making it a crucial reagent in peptide synthesis and the conjugation of biomolecules. chemimpex.comresearchgate.net Its water-soluble nature simplifies purification processes, a desirable characteristic in many synthetic procedures. chemimpex.com

Extensive research has been conducted on various carbodiimides for peptide bond formation and their reaction mechanisms. nih.gov For instance, studies have detailed the use of CMC for the chemical modification of nucleic acids to investigate their secondary structure. nih.gov However, a direct application for the epimerization of monosaccharides like the conversion of D-fructose to D-allulose has not been reported.

Table 1: Properties of N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate

| Property | Value |

| Synonyms | CMC, Morpho-CDI, N-Cyclohexyl-N′-(β-[N-methylmorpholino]ethyl)carbodiimide p-toluenesulfonate salt |

| CAS Number | 2491-17-0 |

| Molecular Formula | C₁₄H₂₆N₃O · C₇H₇O₃S |

| Molecular Weight | 423.57 g/mol |

| Appearance | White to off-white powder or crystals |

| Primary Application | Water-soluble coupling agent for amide bond formation |

The Urea Derivative: N Cyclohexyl N 2 Morpholinoethyl Urea

Formation as a Deactivation Product of the Carbodiimide (B86325)

N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is a water-soluble carbodiimide widely employed to facilitate the formation of amide and ester bonds, most notably in peptide synthesis and bioconjugation. mdpi.com The high reactivity of the carbodiimide functional group (-N=C=N-), however, also makes it susceptible to deactivation, primarily through hydration.

The principal mechanism for the deactivation of CMC involves the addition of a water molecule across the carbodiimide moiety. This reaction leads to the formation of the stable and chemically inert N-cyclohexyl-N'-(2-morpholinoethyl)urea. This hydration process effectively consumes the active coupling agent, rendering it incapable of participating in the desired amide or ester bond formation. The presence of water in the reaction medium is a critical factor influencing the rate of this deactivation pathway. In solid-phase peptide synthesis, for instance, ensuring anhydrous (dry) reaction conditions is a common strategy to minimize the formation of this urea (B33335) byproduct. scholaris.ca

Another significant deactivation pathway, particularly in the context of catalyzed reactions, involves the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed by the reaction of the carbodiimide with a carboxylic acid, undergoes an intramolecular O-to-N acyl migration. nih.gov This rearrangement results in a stable N-acylurea, which is a common side product in carbodiimide-mediated syntheses. scholaris.canih.gov While structurally different from the simple hydrated urea, the N-acylurea also represents a deactivated form of the carbodiimide.

Table 1: Key Reactions in the Deactivation of N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC)

| Reaction | Reactants | Product(s) | Significance |

| Hydration | CMC + Water | This compound | Primary deactivation pathway, consumes the active coupling agent. |

| N-Acylurea Formation | O-acylisourea intermediate (from CMC + Carboxylic Acid) | N-acyl-N'-cyclohexyl-N'-(2-morpholinoethyl)urea | Irreversible side reaction that poisons the catalyst in catalytic cycles. |

Impact of Urea Formation on Carbodiimide Reactivity and Catalytic Cycles

In catalytic cycles, such as those used to power molecular motors or regulate self-assembly, the consequences of urea formation are particularly severe. These cycles often rely on the continuous regeneration of a catalyst. The formation of the N-acylurea derivative is especially problematic as it acts as a catalyst poison. nih.gov This side reaction is irreversible and effectively removes the catalyst from the cycle, halting the desired process. nih.gov

Research has shown that the structure of the carbodiimide itself can influence the extent of N-acylurea formation. In a comparative study of different carbodiimides, CMC was found to be susceptible to this side reaction. nih.gov The formation of these byproducts not only reduces the efficiency of the fuel (the carbodiimide) but, more critically, destroys the molecular machinery of the catalytic cycle. nih.gov

Research on the Irreversibility and Control of Urea Formation in Reaction Systems

The formation of both this compound through hydration and the corresponding N-acylurea are generally considered irreversible under typical reaction conditions. This irreversibility necessitates the development of strategies to control and minimize their formation.

Several approaches have been investigated to suppress these unwanted side reactions:

Anhydrous Conditions: As hydration is a primary deactivation pathway, conducting reactions under strictly anhydrous conditions is a fundamental control measure. scholaris.ca

Additives: The use of additives, such as N-hydroxysuccinimide (NHS) or its water-soluble analog N-hydroxysulfosuccinimide (sulfo-NHS), has been shown to improve the efficiency of water-soluble carbodiimide-mediated coupling reactions. nih.gov These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement to the N-acylurea and more resistant to hydrolysis.

Reaction Conditions: Optimization of reaction parameters such as temperature and pH can also influence the extent of urea formation.

Table 2: Strategies to Control Urea Formation in Carbodiimide-Mediated Reactions

| Strategy | Mechanism | Application |

| Use of Anhydrous Solvents | Reduces the availability of water for hydration of the carbodiimide. | General practice in organic synthesis, particularly peptide synthesis. scholaris.ca |

| Addition of N-hydroxysuccinimide (NHS) or sulfo-NHS | Traps the O-acylisourea intermediate to form a more stable active ester, preventing N-acylurea formation and hydrolysis. nih.gov | Commonly used in bioconjugation and peptide coupling reactions. |

| Optimization of pH and Temperature | Can influence the rates of competing reactions (desired coupling vs. side reactions). | General strategy in chemical process development. |

Analytical Methodologies for Research Characterization of Carbodiimides and Their Reaction Products

Chromatographic Techniques (e.g., HPLC) for Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the real-time progress of reactions mediated by carbodiimides like CMC. researchgate.netnih.gov These techniques allow for the separation and quantification of reactants, intermediates, products, and byproducts within a complex reaction mixture. nih.gov

Detailed Research Findings:

In a typical CMC-mediated coupling reaction, such as the formation of an amide bond between a carboxylic acid and a primary amine, HPLC is used to track several key species. The reaction is initiated by the activation of a carboxyl group by CMC, forming a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate can then react with an amine to form the desired amide product or undergo side reactions, such as hydrolysis back to the carboxylic acid or rearrangement to a stable N-acylurea byproduct. creative-proteomics.comwikipedia.org

By taking aliquots from the reaction mixture at various time points and analyzing them via HPLC, researchers can quantify the consumption of the carboxylic acid starting material and the appearance of the amide product and the N-acylurea byproduct. This data is critical for optimizing reaction conditions, such as pH, temperature, and reactant stoichiometry, to maximize the yield of the desired product and minimize side reactions. researchgate.net

HPLC methods are often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). researchgate.netnih.gov DAD provides spectral information that can help identify components based on their UV-Vis absorbance profiles, while LC-MS provides mass information for unambiguous identification of each component in the chromatogram. researchgate.netnih.gov For molecules lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.govnih.gov For instance, carboxylic acids can be derivatized using reagents that allow for sensitive detection, facilitating their quantification even at low concentrations. nih.gov

Table 1: Representative HPLC Parameters for Monitoring CMC-Mediated Reactions

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. Suitable for a wide range of organic molecules involved in the reaction. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) | Provides good resolution for reactants, products, and byproducts with varying polarities. The acid improves peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale separations. |

| Detection | UV/Vis (e.g., 214 nm, 254 nm) or Mass Spectrometry (MS) | 214 nm is used for detecting peptide bonds. MS provides specific mass information for positive identification. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Spectroscopic Methods for Mechanistic Elucidation (e.g., ESI-MS in reactivity studies)

Spectroscopic techniques are paramount for elucidating the intricate mechanisms of carbodiimide (B86325) reactions. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem MS (MS/MS), has emerged as a powerful tool for identifying transient intermediates and understanding reaction pathways. rsc.orgresearchgate.net

Detailed Research Findings:

The mechanism of amide bond formation by CMC involves the formation of a critical, yet unstable, O-acylisourea intermediate. creative-proteomics.comwikipedia.org Due to its short lifetime in aqueous solutions, direct observation of this intermediate is challenging. ESI-MS is uniquely suited for this task because it gently transfers ions from solution into the gas phase, allowing for the detection of labile species that would otherwise decompose. rsc.org By directly infusing the reaction mixture into the ESI source, researchers can capture a snapshot of the species present, including the O-acylisourea intermediate, providing direct evidence for its role in the reaction mechanism. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances mechanistic studies. In an MS/MS experiment, a specific ion of interest (e.g., the protonated O-acylisourea intermediate) is selected and fragmented. The resulting fragmentation pattern provides structural information that can confirm the identity of the intermediate. rsc.org This technique can also be used to distinguish between isomeric products, such as the desired amide and the N-acylurea byproduct, and to map the pathways of side reactions. For example, the hydrolysis of the O-acylisourea intermediate can be followed by observing the regeneration of the starting carboxylic acid.

Table 2: Key Species in CMC Reactions and Their Analysis by ESI-MS

| Species | Role in Reaction | ESI-MS Application |

|---|---|---|

| N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) | Activating Agent | Detected as [M+H]⁺ to confirm its presence and monitor consumption. |

| Carboxylic Acid | Substrate | Detected as [M-H]⁻ or [M+H]⁺ to monitor its consumption. |

| O-Acylisourea | Key Reactive Intermediate | Detected as [M+H]⁺. Its presence provides direct evidence for the carbodiimide activation mechanism. MS/MS fragmentation confirms its structure. |

| Amide Product | Desired Product | Detected as [M+H]⁺ to monitor its formation and quantify yield. |

| N-cyclohexyl-N'-(2-morpholinoethyl)urea | Urea (B33335) Byproduct | Detected as [M+H]⁺. Formed after successful coupling. |

| N-Acylurea | Side Product | Detected as [M+H]⁺. An isomer of the O-acylisourea, its formation represents a common, undesired pathway. |

Techniques for Adduct Characterization in Chemical Probing Experiments

CMC is widely used as a chemical probe to study nucleic acid structure, particularly for identifying unpaired uracil (B121893) and guanine (B1146940) residues in RNA. nih.gov Characterizing the resulting CMC-nucleobase adducts is essential for accurately interpreting these probing experiments. A combination of electrophoretic, chromatographic, and mass spectrometric techniques is typically employed. nih.govnih.gov

Detailed Research Findings:

When CMC reacts with an accessible uracil (at the N3 position) or guanine (at the N1 position) in an RNA molecule, it forms a bulky, positively charged adduct. nih.gov This modification can be detected using several methods.

Reverse Transcription-Based Methods: To identify the specific nucleotide sites of modification, primer extension analysis is commonly used. The CMC adduct on a uracil or guanine base acts as a block to the reverse transcriptase enzyme. When a primer is extended along the modified RNA template, the enzyme stalls at the site of the adduct. Analyzing the length of the resulting cDNA fragments by gel electrophoresis reveals the positions of the modified bases.

Mass Spectrometry: For precise characterization, mass spectrometry is the gold standard. The modified RNA is first enzymatically digested into smaller fragments or individual nucleosides. This digest is then analyzed by LC-MS/MS. The mass spectrometer detects the mass shift caused by the addition of the CMC moiety to a nucleoside. By comparing the mass of the modified nucleoside to the unmodified version, the adduct can be positively identified. Tandem MS (MS/MS) can then be used to fragment the modified nucleoside, confirming the structure of the adduct and the site of attachment on the base. This high-resolution approach provides unambiguous identification and localization of CMC adducts. nih.gov

Table 3: Methodologies for Characterizing CMC-RNA Adducts

| Technique | Principle | Information Obtained |

|---|---|---|

| Gel Mobility Shift Assay | Separation of molecules by size and charge in an electric field. Adducts alter the charge-to-mass ratio, slowing migration. nih.gov | Provides a qualitative or semi-quantitative measure of overall RNA modification. nih.gov |

| Primer Extension Analysis | Reverse transcriptase terminates at the site of a base modification. The length of the resulting cDNA indicates the modification site. | Maps the specific nucleotide positions of modification along the RNA sequence. |

| LC-MS/MS of Nucleoside Digest | Chromatographic separation of enzyme-digested nucleosides followed by mass spectrometric detection and fragmentation. nih.gov | Unambiguously identifies the chemical nature of the adduct and confirms its location on a specific nucleoside. |

| Ion-Exchange Chromatography | Separation based on net charge. Used in earlier studies to separate modified from unmodified oligonucleotides. nih.gov | Fractionation of modified nucleic acid fragments. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Carbodiimide (B86325) Derivatives with Enhanced Specificity or Efficiency

The quest for improved coupling reagents is a continuous endeavor in synthetic chemistry. Future research is directed towards the rational design and synthesis of novel carbodiimide derivatives that offer superior performance compared to existing options like CMC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-dicyclohexylcarbodiimide (DCC). The primary goals are to enhance reaction specificity, increase product yields, and minimize side reactions.

Furthermore, the synthesis of "safer" carbodiimides is a key area of interest. Some carbodiimide reactions, particularly when used with certain additives, can lead to the formation of hazardous byproducts. For example, the reaction of N,N'-diisopropylcarbodiimide (DIC) with OxymaPure can generate hydrogen cyanide (HCN). nih.gov Consequently, researchers are exploring derivatives like TBEC and EDC·HCl, which have been shown to be exempt from HCN formation under similar conditions. nih.gov The development of novel water-soluble carbodiimides that are not only efficient but also inherently safer is a critical future direction. rsc.orgpeptide.com This includes modifications to the morpholino group in CMC or the development of entirely new water-solubilizing moieties.

Further Exploration of Reaction Cycle Control and Optimization

The efficiency of carbodiimide-mediated couplings is highly dependent on the reaction conditions. A crucial area of future research involves a deeper understanding and control of the reaction cycle to maximize the formation of the desired amide bond while suppressing unwanted side reactions.

The reaction proceeds through a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate can either react with an amine to form the desired amide or undergo an intramolecular rearrangement to the stable N-acylurea. thieme-connect.dewikipedia.org The competition between these pathways is influenced by several factors, including pH, temperature, and the presence of additives.

Influence of Reaction Conditions:

Systematic studies are needed to create a comprehensive understanding of how varying reaction parameters affect the performance of CMC. For instance, a combination of low temperature and low pH has been shown to suppress N-acylurea formation in carbodiimide-fueled reaction cycles. rsc.orgrsc.org

| Carbodiimide Fuel | N-acylurea Formation (%) |

|---|---|

| CMC | 53 |

| EDC | 33 |

| DIC | 17 |

Data from a study comparing the formation of N-acylurea from different carbodiimide fuels under specific reaction conditions. rsc.orgrsc.org

Role of Additives:

Additives such as N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve coupling efficiency. wikipedia.org These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards amines. peptide.com Future research will likely focus on the development of novel additives that can further enhance this selectivity. The use of imidazole (B134444) as an intermediary has been explored to reduce the formation of immunogenic neodeterminants in peptide-protein conjugates. rsc.org The exploration of additives that can catalytically guide the reaction towards the desired product pathway is a promising avenue.

Application in Emerging Fields of Chemical Biology and Material Science

While CMC is well-established in peptide synthesis and basic bioconjugation, its potential in more advanced and emerging areas of chemical biology and material science remains a fertile ground for research.

Chemical Biology:

The ability of CMC to facilitate the formation of amide bonds under aqueous conditions makes it an invaluable tool for chemical biologists. peptide.com A specific application of CMC is in the chemical probing of RNA structure. wikipedia.org Future research could expand on this, developing more sophisticated methods for mapping RNA and DNA structures and interactions in complex biological systems. Furthermore, the use of CMC and other carbodiimides in the development of antibody-drug conjugates (ADCs) and other targeted therapies is a rapidly growing field. thermofisher.com Optimizing conjugation strategies to achieve site-specific modification with high efficiency is a key challenge that future research will address.

Material Science:

The principles of carbodiimide chemistry are being increasingly applied to the synthesis and modification of advanced materials. For example, carbodiimides can be used as crosslinkers for aqueous resins like polyurethane and acrylic dispersions. wikipedia.org An exciting future direction is the development of carbodiimide-containing polymers as precursors for covalent adaptable networks (CANs). wwu.edu These materials possess reversible crosslinks, allowing them to be recycled. The synthesis of polymers with pendant carbodiimide functionalities that can be post-polymerization modified to create dynamic and responsive materials is a promising area of exploration. Additionally, the use of carbodiimides in the formation of hydrogels for applications such as controlled drug delivery and tissue engineering is an active area of research. researchgate.net

The application of solid-state carbodiimides as energy materials is another emerging field. These materials, where the oxide dianion is replaced by the NCN²⁻ dianion, have shown potential as anode materials in rechargeable batteries and as catalysts in photochemical water oxidation. rsc.orgresearchgate.net Further synthesis of novel ternary carbodiimides, particularly those with redox-active transition metals, is a key future direction. rsc.orgresearchgate.net

Theoretical and Computational Investigations of Reaction Pathways and Intermediate Stabilities

Theoretical and computational methods are becoming increasingly indispensable for understanding and predicting chemical reactivity. For carbodiimide-mediated reactions, these approaches offer invaluable insights into the complex reaction mechanisms, the structures of transient intermediates, and the factors governing product distribution.

Density Functional Theory (DFT) has been successfully employed to compute the reaction mechanism for the formation of various compounds, providing a detailed picture of the transition states and intermediates involved. nih.gov Such studies can elucidate the energetics of the reaction pathway, including the activation barriers for the formation of the desired product versus side products.

A key area of focus for future computational work is the detailed analysis of the O-acylisourea and N-acylurea intermediates. Understanding the factors that influence the stability of the O-acylisourea and the transition state for its rearrangement to the N-acylurea is critical for designing more efficient coupling protocols. Computational models can be used to screen potential new carbodiimide structures and predict their propensity for N-acylurea formation, thus guiding synthetic efforts.

Furthermore, computational studies can help in understanding the role of the solvent and additives in the reaction. By modeling the interactions between the carbodiimide, the carboxylic acid, the amine, and the surrounding solvent molecules, it is possible to gain a more nuanced understanding of how to control the reaction environment to favor the desired outcome. The trapping of reactive intermediates, a challenging experimental task, can be simulated and studied in detail using computational methods, providing insights that are difficult to obtain through experiments alone.

Q & A

Q. What is the primary application of N-cyclohexyl-N'-(2-morpholinoethyl)urea in RNA modification studies?

This compound is a key reagent in pseudouridine (Ψ) detection. It selectively modifies Ψ residues via carbodiimide chemistry (using its metho-p-toluenesulfonate derivative, CMC), forming adducts that block reverse transcriptase (RT) elongation during cDNA synthesis. By comparing RT stop sites in CMC-treated and untreated RNA samples via next-generation sequencing (e.g., Ψ-seq or Pseudo-seq), researchers map Ψ positions at single-nucleotide resolution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 filters) in cases of aerosol generation .

- Environmental Controls: Avoid drainage contamination; use fume hoods for weighing or dissolving the compound .

- First Aid: In case of skin contact, wash with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How is this compound synthesized, and what purity standards are critical for RNA studies?

Synthesis typically involves coupling cyclohexylamine with morpholinoethyl isocyanate derivatives. Purity (>95%) is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to minimize side reactions in RNA modification workflows. Impurities like unreacted amines or solvents can interfere with CMC-Ψ adduct formation .

Advanced Research Questions

Q. How can researchers optimize CMC treatment conditions to improve Ψ detection specificity?

- Reaction Time and pH: Incubate RNA with 0.5–1.0 M CMC in borate buffer (pH 8.3) at 37°C for 20–30 minutes. Prolonged incubation increases non-specific adducts .

- Control Experiments: Include mock-treated (−CMC) samples to distinguish RT stops caused by Ψ from sequence-dependent artifacts .

- Enrichment Strategies: Use clickable CMCT derivatives for affinity purification of Ψ-modified RNA, enhancing signal-to-noise ratios in low-abundance transcripts .

Q. How do discrepancies in Ψ mapping arise between studies, and how can they be resolved?

Discrepancies often stem from:

- Sequencing Depth: Low coverage fails to detect rare Ψ sites. Use ≥50 million reads per sample .

- RNA Fragmentation: Over-fragmentation disrupts RT processivity. Optimize RNA fragmentation to 100–200 nt fragments .

- Data Analysis: Use algorithms like Ψ-AMUS (https://github.com/ ...) to filter false positives from background RT stops .

Q. What alternative methods exist for Ψ detection if CMC-based approaches yield ambiguous results?

- Antibody-Based Techniques: PA-Ψ-seq employs anti-CMC antibodies to immunoprecipitate Ψ-containing RNA, bypassing RT artifacts .

- Mass Spectrometry: Direct sequencing via LC-MS/MS identifies Ψ by mass shifts (Δm/z = 238.1 Da) but requires high RNA input (≥1 µg) .

Q. How does the stability of this compound impact experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.